molecular formula C23H18F6N2O4 B12895851 1h-pyrazole-3,4-dicarboxylic Acid, 1-(3,5-bis(trifluoromethyl)phenyl)-5-phenyl-, Diethyl Ester CAS No. 96722-93-9

1h-pyrazole-3,4-dicarboxylic Acid, 1-(3,5-bis(trifluoromethyl)phenyl)-5-phenyl-, Diethyl Ester

Cat. No.: B12895851
CAS No.: 96722-93-9
M. Wt: 500.4 g/mol
InChI Key: VKAKEUQWUXQAFU-UHFFFAOYSA-N
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Description

1h-pyrazole-3,4-dicarboxylic Acid, 1-(3,5-bis(trifluoromethyl)phenyl)-5-phenyl-, Diethyl Ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with carboxylic acid groups and phenyl rings, as well as trifluoromethyl groups. Its molecular formula is C22H18F6N2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1h-pyrazole-3,4-dicarboxylic Acid, 1-(3,5-bis(trifluoromethyl)phenyl)-5-phenyl-, Diethyl Ester typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole derivatives with diethyl oxalate under controlled conditions. The reaction is often catalyzed by a base such as sodium ethoxide and conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1h-pyrazole-3,4-dicarboxylic Acid, 1-(3,5-bis(trifluoromethyl)phenyl)-5-phenyl-, Diethyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, especially in the presence of electron-withdrawing trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1h-pyrazole-3,4-dicarboxylic Acid, 1-(3,5-bis(trifluoromethyl)phenyl)-5-phenyl-, Diethyl Ester has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism by which 1h-pyrazole-3,4-dicarboxylic Acid, 1-(3,5-bis(trifluoromethyl)phenyl)-5-phenyl-, Diethyl Ester exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    1h-pyrazole-3,5-dicarboxylic Acid: Lacks the phenyl and trifluoromethyl substitutions.

    1h-pyrazole-4-carboxylic Acid: Contains only one carboxylic acid group.

    1h-pyrazole-3,4-dicarboxylic Acid, Diethyl Ester: Similar but without the phenyl and trifluoromethyl groups.

Uniqueness

1h-pyrazole-3,4-dicarboxylic Acid, 1-(3,5-bis(trifluoromethyl)phenyl)-5-phenyl-, Diethyl Ester is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of trifluoromethyl groups enhances its electron-withdrawing capability, making it more reactive in certain chemical reactions. Additionally, the phenyl rings contribute to its potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

96722-93-9

Molecular Formula

C23H18F6N2O4

Molecular Weight

500.4 g/mol

IUPAC Name

diethyl 1-[3,5-bis(trifluoromethyl)phenyl]-5-phenylpyrazole-3,4-dicarboxylate

InChI

InChI=1S/C23H18F6N2O4/c1-3-34-20(32)17-18(21(33)35-4-2)30-31(19(17)13-8-6-5-7-9-13)16-11-14(22(24,25)26)10-15(12-16)23(27,28)29/h5-12H,3-4H2,1-2H3

InChI Key

VKAKEUQWUXQAFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C(=O)OCC)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

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